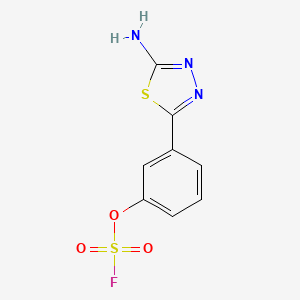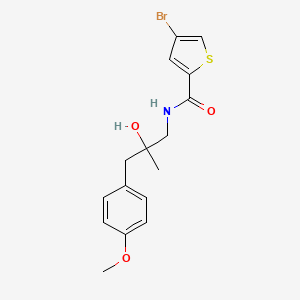
4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to make aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Heterocyclic Compound Synthesis
This chemical has been explored in the context of synthesizing various heterocyclic compounds. The research in this area focuses on developing new methodologies for creating compounds with potential applications in pharmaceuticals and materials science. For instance, studies have shown the utility of related thiophene derivatives in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, highlighting the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb et al., 2004).
Anticancer and Antimicrobial Activities
Some studies have evaluated the biological activities of compounds structurally similar to "4-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide", revealing potential anticancer and antimicrobial properties. For example, new thiophene derivatives have been synthesized and tested for their in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines. This suggests the therapeutic potential of thiophene-based compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Coordination Chemistry and Material Science
Research has also delved into the coordination chemistry of related compounds, investigating their ability to form complexes with metals. These studies are significant for material science, offering insights into the design of new materials with specific electronic, magnetic, or catalytic properties. For example, the synthesis of coordination complexes with bis(amidopyridine) ligands derived from thiophene has been reported, demonstrating the structural diversity of these complexes and their potential applications in the development of novel materials (Yue, Jennings, & Puddephatt, 2006).
Sensor Development and Analytical Applications
Thiophene derivatives have been explored for their application in sensor development, particularly for detecting metal ions. The unique electronic properties of thiophene make it an attractive candidate for creating sensitive and selective sensors. A study on naphthoquinone-based chemosensors for transition metal ions has shown that related compounds can serve as effective chemosensors, changing color upon metal ion complexation (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-8-14(21-10-11)16(19)18-9-12-4-2-6-17-15(12)13-5-3-7-20-13/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCLRKBYZRFEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)



![butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2653959.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)

![2-methoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2653966.png)
![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2653970.png)
![2-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B2653971.png)
![4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2653972.png)

